4-Biphenylaldehyde oxime
Overview
Description
4-Biphenylaldehyde oxime is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . It is used as a reactant in the design and synthesis of substituted-isoxazole derivatives as farnesoid X receptor (FXR) antagonists .
Synthesis Analysis
The synthesis of oximes from aryl aldehydes can be prepared using hydroxylamine hydrochloride. The oxime compounds are synthesized at maximum efficiency in mineral water at room temperature. This method is economical, practical, and environmentally friendly .Molecular Structure Analysis
In oxime radicals, the N–O fragment is connected to an organic moiety by a double bond, whereas all other classes of N-oxyl radicals contain an R2N–O fragment with two single C–N bonds .Chemical Reactions Analysis
Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Physical And Chemical Properties Analysis
4-Biphenylaldehyde oxime is a solid at room temperature with a molecular weight of 197.23 g/mol .Scientific Research Applications
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Bioconjugation in Biochemistry
- Oxime ligation is a valuable bioorthogonal conjugation reaction used in biochemistry .
- This technique is used for rapid bioconjugation to disulfide-rich peptides .
- The method involves a reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .
- The results show that this strategy supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .
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Therapeutic Agents in Medicine
- Oximes are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities .
- They are also therapeutic agents against organophosphate (OP) poisoning .
- New oxime compounds have been synthesized, and their biological activity has been verified .
- Recent works have revealed that new oxime compounds can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation and as potential next-generation drugs against OP poisoning .
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Antibiotics in Pharmacology
- Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
- Among the several oxime-based derivatives, cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime are the FDA-approved oxime-based antibiotics .
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Heterocycle Formation in Organic Chemistry
- Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry .
- They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .
- Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
- They have been used in the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc .
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Polymer Science
- Oxime chemistry has been used for step-growth polymer synthesis, polymer post-functionalisation, hydrogel synthesis, surface patterning and for the development of dynamic materials .
- The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .
- This reaction is typically carried out in aqueous media and catalysed by aniline or phenylenediamine derivates .
- It is a reliable and versatile conjugation technique due to the mild reaction conditions, the high chemoselectivity, and the hydrolytic stability of the oxime bond .
- Chemical Synthesis
- Oximes are used in organic synthesis to convert a ketone or an aldehyde into an amine .
- The reaction involves the addition of hydroxylamine to the carbonyl group and can be used to block the carbonyl functionality in a molecule during chemical synthesis .
- This is useful because it allows chemists to perform reactions on other parts of the molecule without affecting the carbonyl group .
- After the other reactions have been completed, the oxime can be converted back into a ketone or aldehyde .
Future Directions
properties
IUPAC Name |
(NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNAWNXTMKAPFT-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carbaldehyde oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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